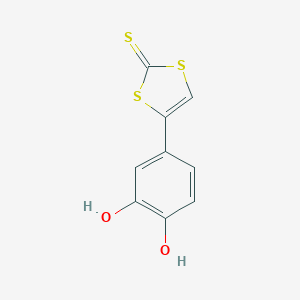

4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione

Description

Properties

IUPAC Name |

4-(3,4-dihydroxyphenyl)-1,3-dithiole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2S3/c10-6-2-1-5(3-7(6)11)8-4-13-9(12)14-8/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJXRUHBFTLWBNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CSC(=S)S2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10576281 | |

| Record name | 4-(3,4-Dihydroxyphenyl)-2H-1,3-dithiole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153275-67-3 | |

| Record name | 4-(3,4-Dihydroxyphenyl)-1,3-dithiole-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153275-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3,4-Dihydroxyphenyl)-2H-1,3-dithiole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the basic properties of 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione, a sulfur-containing heterocyclic compound of significant interest in biomedical research. This document delves into its physicochemical characteristics, synthesis, and key biological activities, with a particular focus on its role as a potent activator of the Nrf2 signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the areas of antioxidant and anti-inflammatory therapeutics.

Introduction: The Significance of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione

4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione, hereafter referred to as DPDT, belongs to the dithiolethione class of organosulfur compounds. Its structure is characterized by a 1,3-dithiol-2-thione core substituted with a 3,4-dihydroxyphenyl (catechol) moiety. This unique combination of a sulfur-rich heterocycle and a catechol group underpins its notable biological activities.

The primary interest in DPDT stems from its potent ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2).[1][2] Nrf2 is a master transcriptional regulator of a vast array of cytoprotective genes, including those encoding antioxidant enzymes and phase II detoxification enzymes.[3] By activating this pathway, DPDT can bolster cellular defenses against oxidative and electrophilic stress, which are implicated in the pathogenesis of numerous chronic diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This guide will explore the fundamental properties of DPDT, providing a solid foundation for its further investigation and potential therapeutic application.

Physicochemical Properties

A thorough understanding of the physicochemical properties of DPDT is essential for its handling, formulation, and interpretation of biological data.

| Property | Value | Source(s) |

| CAS Number | 153275-67-3 | [4][5] |

| Molecular Formula | C₉H₆O₂S₃ | [4][5] |

| Molecular Weight | 242.34 g/mol | [4][5] |

| Appearance | Yellow solid (typical for dithiolethiones) | [3] |

| pKa | The pKa values for the two hydroxyl groups of the catechol moiety are estimated to be in the range of 9-10 for the first dissociation and 11-13 for the second, based on data for similar catechol-containing compounds.[2][6] These values can be influenced by the dithiolethione ring. | [2][6] |

| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[7] Limited solubility in water, a common characteristic of dithiolethiones.[1] | [1][7] |

| Stability | Dithiolethiones are generally stable under standard laboratory conditions. However, they may be sensitive to light and strong oxidizing or reducing agents. Solutions should be stored protected from light.[8] | [8] |

Synthesis and Characterization

The synthesis of DPDT can be achieved through established methods for the preparation of dithiolethiones. A common and effective approach involves the reaction of a suitably substituted precursor with a sulfurizing agent.

General Synthesis Workflow

A plausible synthetic route to DPDT starts from 3,4-dihydroxybenzaldehyde. The overall process can be conceptualized as follows:

Caption: General workflow for the synthesis of DPDT.

Step-by-Step Synthetic Protocol (Illustrative)

The following protocol is a representative example based on general methods for dithiolethione synthesis and may require optimization for DPDT.[3][9]

-

Protection of Catechol: The hydroxyl groups of 3,4-dihydroxybenzaldehyde are first protected to prevent side reactions. This can be achieved using standard protecting groups like methoxymethyl (MOM) ethers or by forming a cyclic acetal.

-

Formation of an α-Substituted Ketone: The protected aldehyde is then converted to an α-substituted ketone. For example, reaction with a Grignard reagent followed by oxidation can yield the corresponding acetophenone. Subsequent bromination at the α-position provides the α-bromoacetophenone derivative.

-

Reaction with a Dithiocarbamate: The α-bromoacetophenone intermediate is reacted with a dithiocarbamate salt, such as sodium N,N-dimethyldithiocarbamate.

-

Cyclization and Thionation: The resulting intermediate is then treated with a strong acid to induce cyclization, followed by reaction with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide to form the 1,3-dithiol-2-thione ring.

-

Deprotection: Finally, the protecting groups on the catechol moiety are removed under appropriate conditions to yield the final product, 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione.

-

Purification: The crude product is purified by column chromatography on silica gel.

Analytical Characterization

The identity and purity of the synthesized DPDT should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of the catechol ring and the proton on the dithiole ring. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.

-

¹³C NMR: The spectrum will display resonances for the carbon atoms of the phenyl ring, the dithiole ring, and the thione group (typically in the range of 208-212 ppm).[3]

-

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information.[6]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the compound and for quantitative analysis. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., formic acid) is a common starting point for method development.[10][11]

Biological Activity and Mechanism of Action

The primary biological activity of DPDT is its ability to induce the Nrf2-dependent antioxidant response.

Nrf2 Activation Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds like dithiolethiones can react with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Nrf2-Keap1 interaction. Consequently, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, thereby upregulating their expression.[3]

Caption: Mechanism of Nrf2 activation by DPDT.

Antioxidant and Anti-inflammatory Effects

The activation of Nrf2 by DPDT leads to the increased expression of a battery of protective genes, resulting in:

-

Anti-inflammatory Activity: Nrf2 activation can suppress inflammation by inhibiting the activity of pro-inflammatory transcription factors like NF-κB and by upregulating anti-inflammatory genes. Dithiolethiones have been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[16][17][18][19][20]

Experimental Protocol: Nrf2 Activation Assessment using a Luciferase Reporter Assay

A common and reliable method to quantify the Nrf2-activating potential of a compound is the use of a stable cell line containing an ARE-driven luciferase reporter gene.

Principle

In this assay, cells are engineered to express the firefly luciferase gene under the control of a promoter containing multiple copies of the ARE. When a compound like DPDT activates Nrf2, the Nrf2 translocates to the nucleus, binds to the ARE, and drives the transcription of the luciferase gene. The resulting increase in luciferase expression can be quantified by measuring the luminescence produced upon the addition of a luciferase substrate.[1][21]

Materials

-

ARE-luciferase reporter cell line (e.g., HepG2-ARE-Luc)

-

Cell culture medium and supplements (e.g., DMEM, FBS, penicillin/streptomycin)

-

DPDT stock solution (e.g., in DMSO)

-

Positive control (e.g., sulforaphane)

-

96-well white, clear-bottom cell culture plates

-

Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

-

Luminometer

Step-by-Step Procedure

-

Cell Seeding: Seed the ARE-luciferase reporter cells into a 96-well plate at a predetermined density (e.g., 2 x 10⁴ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of DPDT and the positive control in cell culture medium. The final DMSO concentration should be kept low (e.g., ≤ 0.1%) to avoid solvent-induced toxicity.

-

Remove the old medium from the cells and add the medium containing the different concentrations of DPDT, the positive control, and a vehicle control (medium with the same concentration of DMSO).

-

Incubation: Incubate the plate for a period sufficient to allow for gene transcription and protein expression (e.g., 16-24 hours).

-

Luciferase Assay: After the incubation period, allow the plate to equilibrate to room temperature.

-

Add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis: The fold induction of luciferase activity is calculated by dividing the luminescence signal of the treated cells by the signal of the vehicle-treated cells. Plot the fold induction against the concentration of DPDT to generate a dose-response curve and determine the EC₅₀ value.

Caption: Workflow for the Nrf2 luciferase reporter assay.

Conclusion and Future Directions

4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione is a promising small molecule with potent Nrf2-activating properties, conferring significant antioxidant and anti-inflammatory effects. Its unique chemical structure, combining a catechol moiety with a dithiolethione core, makes it a compelling candidate for further investigation in the context of diseases driven by oxidative stress and inflammation.

Future research should focus on a more detailed characterization of its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in various preclinical disease models. Optimization of its structure to enhance potency, selectivity, and drug-like properties could lead to the development of novel therapeutics for a range of unmet medical needs. This technical guide provides a foundational understanding of DPDT to support and encourage these future research endeavors.

References

-

Altarawneh, M., et al. (2010). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Frontiers in Chemistry, 6, 273. [Link]

-

Dollo, G., et al. (1999). Improvement in solubility and dissolution rate of 1, 2-dithiole-3-thiones upon complexation with beta-cyclodextrin and its hydroxypropyl and sulfobutyl ether-7 derivatives. Journal of Pharmaceutical Sciences, 88(10), 1047-1052. [Link]

-

Frontiers in Chemistry. (2022). Novel pH-sensitive catechol dyes synthesised by a three component one-pot reaction. [Link]

-

INDIGO Biosciences. (n.d.). Human Nrf2 Reporter Assay Kit. [Link]

-

Kensler, T. W., et al. (2008). Dithiolethiones for cancer chemoprevention: where do we stand? Molecular Cancer Therapeutics, 7(11), 3374-3380. [Link]

-

ResearchGate. (n.d.). Catechol structures and its pKa values. [Link]

-

ResearchGate. (n.d.). IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... [Link]

-

PubMed Central. (2003). Inhibition of lipopolysaccharide-induced nitric oxide production by flavonoids in RAW264.7 macrophages involves heme oxygenase-1. [Link]

-

PubMed. (2000). Inhibition of lipopolysaccharide-stimulated nitric oxide production in RAW 264.7 macrophages by a synthetic carbazole, LCY-2-CHO. [Link]

-

MDPI. (2021). Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. [Link]

-

MDPI. (2020). DPPH Radical Scavenging Assay. [Link]

-

MDPI. (2015). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. [Link]

-

PubMed Central. (2014). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. [Link]

-

ResearchGate. (n.d.). Names and chemical structures of dithiolethiones discussed in this review. [Link]

-

ResearchGate. (2018). Synthesis of 4-(2-Hydroxyaryl)-5-Methyl-1,3-Dithiol-2-Thiones. [Link]

-

E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. [Link]

-

PubMed Central. (2018). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. [Link]

-

Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. [Link]

-

Eur. J. Org. Chem. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). [Link]

-

Journal of Chemical and Pharmaceutical Research. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR chemical shifts of thiones and their selenocyanomercury(II) complexes in DMSO-d6. [Link]

-

ResearchGate. (n.d.). Synthesis of 1,3-Dithiole-2-thione-4,5-dithiolate-Carbohydrate Conjugate. [Link]

-

Scribd. (n.d.). pKa Tables. [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. [Link]

-

CORE. (n.d.). Development and Validation of an HPLC Method for the Quantitation of 1,3-Dihydroxy-2-methylxanthone in Biodegradable Nanoparticl. [Link]

-

ResearchGate. (n.d.). Synthesis of 4-(2-hydroxyphenyl)-2-dialkylamino-1,3-dithiolium Salts and Corresponding Mesoionic Derivatives. [Link]

-

PubChem. (n.d.). 3,4-Dihydroxyphenylacetate. [Link]

-

alice Embrapa. (2024). A robust method for quantifying 42 phenolic compounds by RP-HPLC. [Link]

-

Semantic Scholar. (2007). 1H and 13C‐NMR data of hydroxyflavone derivatives. [Link]

-

MDPI. (2006). Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents. [Link]

-

MDPI. (2022). Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes. [Link]

-

ResearchGate. (n.d.). Development of a HPLC method for determination of four UV filters in sunscreen and its application to skin penetration studies. [Link]

-

Journal of Food and Drug Analysis. (2021). Improved HPLC-UV method for determination of five synthetic dyes in Typha orientalis. [Link]

-

PubMed. (2025). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. [Link]

-

PubMed. (1998). Synthesis and photoreactivity of 4,5-dithienyl[2]dithiol-2-ones. [Link]

-

International Humic Substances Society. (n.d.). FTIR, 13C NMR and Fluorescence Spectra. [Link]

-

PubMed. (2016). Identification of dimedone-trapped sulfenylated proteins in plants under stress. [Link]

Sources

- 1. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. 3,4-Dihydroxyphenylacetate | C8H7O4- | CID 5460350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. humic-substances.org [humic-substances.org]

- 8. indigobiosciences.com [indigobiosciences.com]

- 9. EP0293037A1 - Preparation of 4,4'-dihydroxydiphenyl sulfone - Google Patents [patents.google.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. e3s-conferences.org [e3s-conferences.org]

- 16. Inhibition of lipopolysaccharide-stimulated nitric oxide production in RAW 264.7 macrophages by a synthetic carbazole, LCY-2-CHO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of lipopolysaccharide-induced nitric oxide production by flavonoids in RAW264.7 macrophages involves heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

An In-depth Technical Guide to 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione (CAS: 153275-67-3): A Potent Modulator of the Nrf2 Signaling Pathway

Introduction

4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione, designated by the CAS number 153275-67-3, is a notable member of the dithiolethione class of organosulfur compounds. This family of molecules, found in cruciferous vegetables, has garnered significant attention within the scientific community for its potent chemopreventive and cytoprotective properties. The core mechanism underlying these effects is the robust activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular antioxidant and detoxification responses. This technical guide provides a comprehensive overview of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione, including its chemical characteristics, synthesis, mechanism of action, and potential therapeutic applications, with a focus on its neuroprotective effects. Detailed experimental protocols are provided to facilitate further research and development of this promising compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. While exhaustive experimental data for 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione is not extensively documented in publicly available literature, its basic chemical characteristics can be summarized.

| Property | Value | Source |

| CAS Number | 153275-67-3 | [1][2] |

| Molecular Formula | C₉H₆O₂S₃ | [1][2] |

| Molecular Weight | 242.34 g/mol | [1][2] |

| Hazard Classification | Irritant | [1] |

Further experimental determination of properties such as melting point, boiling point, solubility in various solvents, pKa, and logP is crucial for advancing the preclinical development of this compound.

Synthesis of Dithiolethiones

Conceptual Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of aryl-substituted 1,3-dithiole-2-thiones.

Caption: Conceptual workflow for the synthesis of aryl-substituted 1,3-dithiole-2-thiones.

Mechanism of Action: Nrf2 Pathway Activation

The primary mechanism through which 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione exerts its cytoprotective effects is the activation of the Nrf2 signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

Dithiolethiones, being electrophilic compounds, are believed to react with specific cysteine residues on Keap1. This interaction leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 complex and inhibiting Nrf2 degradation. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a wide array of cytoprotective genes, including those encoding for antioxidant enzymes (e.g., heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1)) and enzymes involved in glutathione (GSH) biosynthesis and regeneration.

Caption: Simplified signaling pathway of Nrf2 activation by dithiolethiones.

Therapeutic Potential: Neuroprotection

Oxidative stress is a key pathological feature of numerous neurodegenerative diseases, including Parkinson's and Alzheimer's disease. The ability of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione to upregulate the endogenous antioxidant defense system through Nrf2 activation makes it a promising candidate for neuroprotective therapies. By enhancing the expression of antioxidant enzymes and glutathione levels, this compound can help mitigate the damaging effects of reactive oxygen species (ROS) in neuronal cells, thereby potentially slowing disease progression and preserving neuronal function.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments to evaluate the biological activity of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione.

In Vitro Nrf2 Activation Assay (ARE-Luciferase Reporter Assay)

This assay quantifies the activation of the Nrf2 pathway by measuring the activity of a luciferase reporter gene under the control of an ARE promoter.

Materials:

-

HEK293T or similar cells stably expressing an ARE-luciferase reporter construct

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione (stock solution in DMSO)

-

Positive control (e.g., Sulforaphane)

-

96-well white, clear-bottom cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the ARE-luciferase reporter cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione in culture medium. The final DMSO concentration should be kept below 0.1%.

-

Remove the existing medium and add 100 µL of the medium containing different concentrations of the test compound, vehicle control (DMSO), or positive control.

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

Luminescence Measurement:

-

Equilibrate the plate to room temperature.

-

Add 100 µL of luciferase assay reagent to each well.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control.

In Vitro Neuroprotection Assay (Oxidative Stress Model)

This assay assesses the ability of the compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

-

SH-SY5Y human neuroblastoma cells or primary cortical neurons

-

Appropriate cell culture medium

-

4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione (stock solution in DMSO)

-

Oxidative stress inducer (e.g., Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA))

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., MTT or PrestoBlue)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the neuronal cells in a 96-well plate at an appropriate density. Allow cells to adhere and grow for 24 hours.

-

Pre-treatment: Treat the cells with various non-toxic concentrations of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione for 12-24 hours.

-

Induction of Oxidative Stress: Add the oxidative stress inducer (e.g., a predetermined toxic concentration of H₂O₂) to the wells containing the pre-treated cells. Include control wells with the stressor alone and untreated cells.

-

Incubation: Incubate for a period sufficient to induce cell death in the stressor-only control group (typically 24 hours).

-

Cell Viability Assessment:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or fluorescence using a microplate reader.

-

-

Data Analysis: Express cell viability as a percentage of the untreated control.

Caption: Experimental workflow for the in vitro neuroprotection assay.

Safety and Toxicology

The available safety data for 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione is limited. It is classified as an irritant[1]. As with any research compound, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this chemical. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier. Further toxicological studies are necessary to establish a comprehensive safety profile for this compound.

Conclusion and Future Directions

4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione is a compelling molecule with significant potential as a cytoprotective and neuroprotective agent. Its ability to potently activate the Nrf2 signaling pathway provides a strong mechanistic basis for its therapeutic applications. While the current body of literature provides a solid foundation for understanding the properties of the broader class of dithiolethiones, further research is critically needed to elucidate the specific characteristics of this particular compound.

Future research should focus on:

-

Development of a scalable and efficient synthesis protocol.

-

Comprehensive characterization of its physicochemical properties.

-

In-depth investigation of its pharmacokinetic and pharmacodynamic profiles.

-

Quantitative assessment of its efficacy in various in vitro and in vivo models of disease.

-

Thorough evaluation of its safety and toxicological profile.

Addressing these key areas will be essential for translating the promising preclinical observations of dithiolethiones into tangible therapeutic benefits.

References

-

PubChem. [Biotransformation and pharmacokinetics of mesionic didehydro-4-methyl-5-phenyl-1,3,4-thiadiazolidine-2-thione (LU 2443). Studies on the pharmacokinetics in rats]. Available from: [Link]

-

The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects. Available from: [Link]

-

Up-Regulation of the Nrf2/HO-1 Antioxidant Pathway in Macrophages by an Extract from a New Halophilic Archaea Isolated in Odiel Saltworks. Available from: [Link]

-

METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Available from: [Link]

-

Synthesis of 4-(2-Hydroxyaryl)-5-Methyl-1,3-Dithiol-2-Thiones. Available from: [Link]

-

Thioflavones as novel neuroprotective agents. Available from: [Link]

-

ChemInform Abstract: The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT). Available from: [Link]

-

5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione derivatives of brefeldin A: Design, synthesis and cytotoxicity in MDA-MB-231 human breast cancer cells. Available from: [Link]

-

Synthesis of 4-aryl-3,4-dihydropyrimidin-2(1H)-thione derivatives as potential calcium channel blockers. Available from: [Link]

-

Pharmacological activation of the Nrf2 pathway by 3H-1, 2-dithiole-3-thione is neuroprotective in a mouse model of Alzheimer disease. Available from: [Link]

-

Researchers synthesise potential anticancer compounds. Available from: [Link]

-

Synthesis of 1,3Dithiole2-thione-4,5-dithiolate-Carbohydrate Conjugate. Available from: [Link]

-

Synthesis, resolution, and renal vasodilation activity of novel DA1 agonists: 4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline derivatives. Available from: [Link]

-

Biopharmaceutics and pharmacokinetics of 5-phenyl-1, 2-dithiole-3-thione complexed with sulfobutyl ether-7-beta-cyclodextrin in rabbits. Available from: [Link]

-

Neuroprotective effects of disubstituted dithiolethione ACDT against manganese-induced toxicity in SH-SY5Y cells. Available from: [Link]

-

Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Available from: [Link]

-

Nrf2 activation by sulforaphane restores the age-related decrease of T(H)1 immunity: role of dendritic cells. Available from: [Link]

-

Synthesis and neuroprotective effect of E-3,4-dihydroxy styryl aralkyl ketones derivatives against oxidative stress and inflammation. Available from: [Link]

-

Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages. Available from: [Link]

-

Disubstituted Dithiolethione ACDT Exerts Neuroprotective Effects Against 6-Hydroxydopamine-Induced Oxidative Stress in SH-SY5Y Cells. Available from: [Link]

-

Neuroprotective effects of (E)-3,4-diacetoxystyryl sulfone and sulfoxide derivatives in vitro models of Parkinson's disease. Available from: [Link]

-

Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Available from: [Link]

-

New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities. Available from: [Link]

-

Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Available from: [Link]

Sources

Molecular structure of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione

An In-Depth Technical Guide to 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione: Molecular Structure, Synthesis, and Therapeutic Potential

Introduction

4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione is a significant organosulfur compound featuring a catechol moiety attached to a dithiolethione heterocyclic ring. Its molecular formula is C₉H₆O₂S₃, with a corresponding molecular weight of 242.34 g/mol [1][2][3]. This molecule has garnered interest within the scientific community, particularly in the field of medicinal chemistry, for its potential as a therapeutic agent. Dithiolethiones, as a class, are recognized for their chemopreventive and cytoprotective effects, often mediated through the activation of the Nrf2 pathway, which upregulates antioxidant genes[4][5].

The primary therapeutic relevance of 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione stems from its structural resemblance to catecholamines, positioning it as a potent inhibitor of Catechol-O-methyltransferase (COMT). The COMT enzyme plays a critical role in the metabolic degradation of levodopa, the gold-standard treatment for Parkinson's disease[6][7]. By inhibiting peripheral COMT activity, this compound can enhance the bioavailability of levodopa in the brain, thereby improving the management of motor symptoms in Parkinson's patients[8][9]. This guide provides a comprehensive overview of its molecular structure, synthesis, and mechanism of action for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

The molecular architecture of 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione is characterized by two key functional domains: the 3,4-dihydroxyphenyl (catechol) group and the 1,3-dithiol-2-thione ring. The catechol moiety is essential for its biological activity, particularly its ability to interact with the active site of the COMT enzyme. The dithiolethione ring, a five-membered heterocycle containing three sulfur atoms, contributes to the overall physicochemical properties of the molecule and is associated with various biological activities, including antioxidant and chemopreventive effects[10].

A notable characteristic of the dithiolethione ring is the potential for thione-thiol tautomerism, an equilibrium between the thione (C=S) and thiol (C-SH) forms[11]. While the thione form is generally predominant, the tautomeric equilibrium can be influenced by the solvent and pH, which may have implications for its biological activity and metabolic fate[11].

Physicochemical Data Summary

| Property | Value | Reference |

| CAS Number | 153275-67-3 | [1][2][3][12] |

| Molecular Formula | C₉H₆O₂S₃ | [1][2][3] |

| Molecular Weight | 242.34 g/mol | [1][2][3] |

| MDL Number | MFCD06656525 | [1][3] |

| Appearance | Yellow solid (inferred from related compounds) | N/A |

| Hazard | Irritant | [3] |

Synthesis and Characterization

The synthesis of 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione can be achieved through established methods for creating dithiolethiones. A common approach involves the reaction of a suitably substituted precursor with a sulfurating agent. One plausible synthetic route is the reaction of an α-haloketone derived from catechol with a dithiocarbamate, followed by cyclization and thionation steps. Another general method for synthesizing dithiolethiones involves the reaction of a starting material with elemental sulfur and a thionating reagent like Lawesson's reagent[10].

Illustrative Synthetic Workflow

Caption: A generalized workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis

-

Step 1: Synthesis of the Dithiocarbamate Intermediate:

-

Dissolve 3',4'-dihydroxy-2-bromoacetophenone (1 equivalent) in a suitable organic solvent such as acetone or ethanol.

-

Add a solution of sodium N,N-dimethyldithiocarbamate (1.1 equivalents) dropwise to the mixture at room temperature.

-

Stir the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure. The resulting crude product is then purified, typically by recrystallization or column chromatography, to yield the dithiocarbamate intermediate.

-

-

Step 2: Cyclization and Thionation:

-

The purified intermediate (1 equivalent) is dissolved in an anhydrous solvent like toluene or xylene.

-

A thionating agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent (0.5 equivalents), is added portion-wise to the solution.

-

The reaction mixture is heated to reflux for 4-8 hours.

-

After cooling to room temperature, the mixture is filtered to remove any insoluble byproducts.

-

The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel to afford 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione as a solid.

-

Structural Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the presence of the catechol and dithiolethione protons and carbons, and to ensure the correct connectivity.

-

Mass Spectrometry: To verify the molecular weight of the compound (Expected [M]+ at m/z 242.34).

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the O-H stretch of the catechol hydroxyls, C=C aromatic stretches, and the C=S and C-S stretches of the dithiolethione ring.

Mechanism of Action as a COMT Inhibitor

The primary mechanism underlying the therapeutic potential of 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione is the inhibition of Catechol-O-methyltransferase (COMT).

The Role of COMT in Parkinson's Disease Treatment

COMT is a key enzyme responsible for the methylation and subsequent degradation of catecholamines, including dopamine[6]. In the context of Parkinson's disease, treatment with levodopa (L-DOPA) aims to replenish dopamine levels in the brain. However, a significant portion of administered L-DOPA is metabolized in the periphery by COMT to 3-O-methyldopa before it can cross the blood-brain barrier[7][9]. This peripheral degradation reduces the efficacy of L-DOPA and can lead to motor fluctuations known as "wearing-off" phenomena[8].

COMT inhibitors, such as entacapone and tolcapone, are co-administered with L-DOPA to block this peripheral metabolism[7][8]. This action increases the plasma half-life of L-DOPA, leading to more stable and sustained dopamine levels in the brain, thereby improving motor control in patients[9].

Inhibitory Action of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione

The 4-(3,4-dihydroxyphenyl) moiety of the title compound is a structural mimic of L-DOPA and other endogenous catechols. This allows it to bind to the active site of the COMT enzyme, acting as a competitive inhibitor and preventing the methylation of L-DOPA.

Caption: Inhibition of peripheral L-DOPA metabolism by a COMT inhibitor.

Experimental Evaluation of COMT Inhibition

To quantify the efficacy of 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione as a COMT inhibitor, a standardized in vitro enzyme assay is typically employed.

Workflow for In Vitro COMT Inhibition Assay

Caption: Standard workflow for determining the IC50 value of a COMT inhibitor.

Experimental Protocol: COMT Inhibition Assay

-

Preparation: Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4) containing magnesium chloride (a required co-factor for COMT).

-

Reaction Mixture: In a microplate well, combine the reaction buffer, a known concentration of recombinant human COMT enzyme, the co-substrate S-adenosyl-L-methionine (SAM), and varying concentrations of 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione.

-

Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., L-DOPA or another catechol substrate).

-

Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding an acid solution (e.g., perchloric acid).

-

Analysis: Quantify the amount of the methylated product (e.g., 3-O-methyldopa) using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Determine the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. Plot the inhibition curve and calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce COMT activity by 50%.

Conclusion

4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione is a molecule of significant interest due to its unique molecular structure that combines the biologically active catechol and dithiolethione moieties. Its primary therapeutic potential lies in its ability to act as a potent inhibitor of Catechol-O-methyltransferase, a clinically validated strategy for enhancing the efficacy of levodopa in the treatment of Parkinson's disease. The synthetic routes to this compound are accessible through established organosulfur chemistry. Further investigation into its pharmacological profile, including its potency, selectivity, and pharmacokinetic properties, is warranted to fully evaluate its potential as a next-generation therapeutic agent for neurodegenerative disorders.

References

-

ResearchGate. Synthesis of chain-extended catechol derivatives 5, 6 from α,ω-dithiols.... Available from: [Link]

-

PubMed. Synthesis of Dithiolethiones and Identification of Potential Neuroprotective Agents via Activation of Nrf2-Driven Antioxidant Enzymes. Available from: [Link]

-

ResearchGate. Scheme 1Synthesis of dithiolethiones. Available from: [Link]

-

National Institutes of Health. Synthesis, Biological Evaluation and Structure-Activity Relationships of Dithiolethiones as Inducers of Cytoprotective Phase 2 Enzymes. Available from: [Link]

-

RSC Publishing. Novel pH-sensitive catechol dyes synthesised by a three component one-pot reaction. Available from: [Link]

-

ResearchGate. Synthesis of 4-(2-Hydroxyaryl)-5-Methyl-1,3-Dithiol-2-Thiones. Available from: [Link]

-

Wikipedia. Catechol-O-methyltransferase inhibitor. Available from: [Link]

-

ResearchGate. ChemInform Abstract: The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT). Available from: [Link]

-

Wikipedia. Sodium 1,3-dithiole-2-thione-4,5-dithiolate. Available from: [Link]

-

MDPI. The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. Available from: [Link]

-

PubMed. Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives. Available from: [Link]

-

PubMed. COMT inhibitors in Parkinson's disease. Available from: [Link]

-

PubMed. 1,2,3,4-tetrahydroisoquinoline derivatives. II. Their renal vasodilation activity and structure-activity relationship. Available from: [Link]

-

Parkinson's Foundation. COMT Inhibitors. Available from: [Link]

-

NeurologyLive. COMT Inhibitors Assist in Control of Parkinson Disease Motor Symptoms. Available from: [Link]

-

PubMed. Synthesis, resolution, and renal vasodilation activity of novel DA1 agonists: 4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline derivatives. Available from: [Link]

-

PubMed. Synthesis of 4-aryl-3,4-dihydropyrimidin-2(1H)-thione derivatives as potential calcium channel blockers. Available from: [Link]

-

PubMed. COMT-inhibition increases serum levels of dihydroxyphenylacetic acid (DOPAC) in patients with advanced Parkinson's disease. Available from: [Link]

-

PubMed. Selective vasodilator and chronotropic actions of 3',4'-dihydroxyflavonol in conscious sheep. Available from: [Link]

-

PubMed. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Available from: [Link]

-

Preprints.org. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Available from: [Link]

Sources

- 1. 4-(3,4-DIHYDROXYPHENYL)-1,3-DITHIOL-2-THIONE | 153275-67-3 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 153275-67-3 Cas No. | 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione | Matrix Scientific [matrix.staging.1int.co.uk]

- 4. Synthesis of Dithiolethiones and Identification of Potential Neuroprotective Agents via Activation of Nrf2-Driven Antioxidant Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Biological Evaluation and Structure-Activity Relationships of Dithiolethiones as Inducers of Cytoprotective Phase 2 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Catechol-O-methyltransferase inhibitor - Wikipedia [en.wikipedia.org]

- 7. COMT inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. COMT Inhibitors | Parkinson's Foundation [parkinson.org]

- 9. neurologylive.com [neurologylive.com]

- 10. researchgate.net [researchgate.net]

- 11. jocpr.com [jocpr.com]

- 12. scbt.com [scbt.com]

Spectroscopic Characterization of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione. Due to the limited availability of published experimental spectra for this specific compound, this document presents a predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This analysis is grounded in the fundamental principles of spectroscopy and supported by comparative data from structurally analogous compounds. Detailed, field-proven protocols for the experimental acquisition of this data are also provided to guide researchers in their laboratory work. This guide is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this and related heterocyclic compounds.

Introduction

4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione, with the chemical formula C₉H₆O₂S₃, is a molecule of interest due to its unique structural features, combining a catechol moiety with a dithiol-2-thione heterocyclic ring.[1][2] The catechol group is a well-known pharmacophore present in many biologically active compounds, while the dithiol-2-thione core is a key component in various organic materials and potential therapeutic agents. Accurate spectroscopic characterization is the cornerstone of chemical research, enabling unambiguous structure elucidation, purity assessment, and the study of molecular interactions. This guide provides an in-depth predictive analysis of the key spectroscopic signatures of this compound and the methodologies to obtain them.

Molecular Structure and Predicted Spectroscopic Features

A thorough understanding of the molecular structure is paramount to interpreting its spectroscopic data. Below is a visualization of the chemical structure of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione.

Figure 1: Chemical structure of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinyl proton on the dithiol ring, and the hydroxyl protons. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz are summarized below.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Rationale |

| Aromatic H | 6.8 - 7.2 | m | Protons on the di-substituted benzene ring will appear as a complex multiplet due to ortho and meta couplings. | |

| Dithiol Ring H | 6.5 - 7.0 | s | The single proton on the dithiol ring is expected to be a singlet and shifted downfield due to the electron-withdrawing effect of the adjacent sulfur atoms and the aromatic ring. | |

| Phenolic OH | 9.0 - 10.0 | br s | The chemical shift of hydroxyl protons is highly dependent on solvent and concentration and will appear as a broad singlet. This signal will disappear upon D₂O exchange. |

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information on all unique carbon atoms in the molecule. The thione carbon is expected to have the most downfield chemical shift.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C=S (Thione) | 200 - 210 | The C=S carbon is significantly deshielded and typically appears in this downfield region.[3] |

| Aromatic C-O | 145 - 155 | The aromatic carbons attached to the hydroxyl groups are deshielded by the oxygen atoms. |

| Aromatic C | 115 - 130 | The remaining aromatic carbons will resonate in the typical aromatic region. |

| Dithiol Ring C | 120 - 140 | The carbons of the dithiol ring are in a unique electronic environment, influenced by the sulfur atoms and the phenyl substituent. |

Experimental Protocol for NMR Data Acquisition

Figure 2: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |

| 3200 - 3500 | O-H stretch (phenolic) | Broad, Strong | The broadness is due to hydrogen bonding. |

| 3000 - 3100 | C-H stretch (aromatic) | Medium | Typical for C-H bonds on a benzene ring. |

| ~1600, ~1500 | C=C stretch (aromatic) | Medium to Strong | Characteristic absorptions for the aromatic ring. |

| 1200 - 1300 | C-O stretch (phenolic) | Strong | Strong absorption due to the polarity of the C-O bond. |

| 1050 - 1250 | C=S stretch (thione) | Medium to Strong | The exact position can vary, but a strong band is expected for the thione group. |

| 650 - 800 | C-S stretch | Weak to Medium | Characteristic stretching vibrations for carbon-sulfur bonds. |

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Figure 3: Workflow for Attenuated Total Reflectance (ATR) FTIR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum

For a compound with a molecular weight of 242.34 g/mol , the mass spectrum, likely acquired using electrospray ionization (ESI), is expected to show the following key ions:

| m/z (charge/mass ratio) | Ion | Rationale |

| ~243 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak in ESI positive mode. |

| ~241 | [M-H]⁻ | The deprotonated molecular ion is expected in ESI negative mode, facilitated by the acidic phenolic protons. |

Predicted Fragmentation Pathway

The fragmentation of the molecular ion can provide valuable structural information. A plausible fragmentation pathway for the [M+H]⁺ ion is proposed below.

Figure 4: Predicted major fragmentation pathways for 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione.

Experimental Protocol for Mass Spectrometry Data Acquisition (LC-MS)

Figure 5: Workflow for LC-MS data acquisition and analysis.

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic analysis of 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione. By combining theoretical predictions with established experimental protocols, this document serves as a valuable resource for researchers in the synthesis and characterization of this and related compounds. The provided methodologies are designed to be self-validating, ensuring the generation of high-quality, reproducible data. Further experimental work is encouraged to validate and refine the predictive data presented herein.

References

-

MDPI. The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. [Link]

-

Bahrin, L. G. (2018). SYNTHESIS OF 4-(2-HYDROXYARYL)-5-METHYL-1,3-DITHIOL-2-THIONES. ACTA CHEMICA IASI, 26(2), 351-358. [Link]

-

Carvalho, R. B., & Joshi, S. V. Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion. [Link]

-

University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

Sources

Potential biological activities of dithiolethiones

An In-Depth Technical Guide to the Potential Biological Activities of Dithiolethiones

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dithiolethiones are a class of organosulfur compounds, characterized by a 3H-1,2-dithiole-3-thione core structure, that have garnered significant scientific interest for their broad spectrum of biological activities.[1] Initially explored for other pharmaceutical uses, their potent ability to induce cytoprotective enzymes has positioned them as leading candidates for cancer chemoprevention and as therapeutic agents for diseases rooted in oxidative stress and inflammation.[2][3] The primary mechanism underpinning these effects is the robust activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular antioxidant and detoxification responses.[1][4][5] This guide provides a comprehensive overview of the molecular mechanisms, diverse biological activities, structure-activity relationships, and key experimental methodologies for evaluating dithiolethiones. It also offers a critical perspective on their clinical translation, including the challenges encountered with the prototypical agent, oltipraz, and the future directions for developing next-generation, highly potent, and tissue-specific analogs.[1][6]

The Core Mechanism of Action: Activation of the Nrf2-Keap1 Pathway

The vast majority of the chemopreventive and cytoprotective effects of dithiolethiones can be attributed to their ability to modulate the Nrf2-Keap1 signaling axis.[7][8] This pathway is the cell's primary defense mechanism against oxidative and electrophilic stress.[9]

Basal State: Under normal, unstressed conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1).[7][10] Keap1, a cysteine-rich protein, acts as an adapter for a Cul3-based E3 ubiquitin ligase complex, which continuously targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[7] This process keeps the half-life of Nrf2 very short, and the expression of its target genes remains at a basal level.[11]

Activated State: Dithiolethiones are electrophilic molecules that can react with specific, highly reactive cysteine residues on the Keap1 protein (e.g., Cys273 and Cys288).[7][9] This interaction induces a conformational change in Keap1, disrupting its ability to ubiquitinate Nrf2.[7] As a result, newly synthesized Nrf2 is no longer targeted for degradation and accumulates in the cytoplasm.[8][10] It then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to a specific DNA sequence known as the Antioxidant Response Element (ARE) located in the promoter regions of its target genes.[7][8] This binding initiates the transcription of a broad array of over 200 cytoprotective genes.[6][9]

Caption: Dithiolethione-mediated activation of the Nrf2 signaling pathway.

Key Biological Activities and Therapeutic Potential

The induction of the Nrf2-ARE gene battery translates into several significant, therapeutically relevant biological activities.

Cancer Chemoprevention

This is the most extensively documented activity of dithiolethiones.[1][4] By upregulating Phase 2 detoxification enzymes, these compounds enhance the body's ability to neutralize and eliminate carcinogens before they can damage DNA and initiate cancer.[8]

-

Key Induced Enzymes:

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): Detoxifies highly reactive quinones.[7][12]

-

Glutathione S-transferases (GSTs): Catalyze the conjugation of glutathione (GSH) to a wide range of electrophilic carcinogens, rendering them more water-soluble and easily excretable.[1][7][13]

-

UDP-glucuronosyltransferases (UGTs): Conjugate glucuronic acid to toxins, facilitating their elimination.[1][12]

-

The prototypical dithiolethione, oltipraz , has been shown to inhibit carcinogenesis in numerous animal models, protecting against a variety of chemical carcinogens in organs such as the liver, colon, bladder, and lung.[1][6] However, other analogs, notably 3H-1,2-dithiole-3-thione (D3T) , have demonstrated significantly greater potency than oltipraz in preclinical studies.[1][10][14]

Antioxidant and Cytoprotective Effects

Oxidative stress is a key pathogenic factor in numerous diseases, including neurodegenerative and cardiovascular disorders.[15] Dithiolethiones bolster cellular antioxidant defenses not only by scavenging reactive oxygen species (ROS) but primarily by upregulating endogenous antioxidant machinery.[16][17]

-

Glutathione (GSH) Synthesis: Dithiolethiones induce glutamate-cysteine ligase (GCL), the rate-limiting enzyme in the synthesis of GSH, the most abundant intracellular antioxidant.[1][11]

-

Redox Regeneration: They increase the expression of enzymes like glutathione reductase and thioredoxin reductase, which are crucial for maintaining the reduced state of GSH and other antioxidant molecules.[6][16]

This potent antioxidant activity forms the basis for their neuroprotective effects, as demonstrated in cellular models of Parkinson's disease and other oxidative stress-induced neuronal damage.[15][18][19]

Anti-inflammatory Activity

Chronic inflammation is closely linked to cancer and other chronic diseases. Dithiolethiones exhibit significant anti-inflammatory properties.[2][3] This is achieved through a dual mechanism:

-

Nrf2-mediated Antioxidant Response: The induction of antioxidant enzymes quenches ROS, which can otherwise act as signaling molecules to promote pro-inflammatory pathways.[16]

-

Inhibition of NF-κB: Several studies suggest that dithiolethiones can directly or indirectly inhibit the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[2][3][16] By suppressing NF-κB activation, they can downregulate the expression of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenases.[2]

Emerging Activities

-

Hepatoprotection: Beyond chemoprevention, dithiolethiones show promise in treating non-alcoholic fatty liver disease (NAFLD) and liver fibrosis. These effects may be mediated through the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism, in addition to Nrf2.[20]

-

Ferroptosis Inhibition: Recent studies have shown that D3T can protect cells from ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation.[17] This is achieved by upregulating GSH levels and the iron storage protein ferritin, thereby reducing the labile iron pool and lipid ROS.[17]

Structure-Activity Relationships (SAR)

Not all dithiolethiones are created equal. The specific chemical structure dramatically influences potency, efficacy, and even organ specificity.[1][7] Understanding these relationships is critical for the design of new, superior drug candidates.

-

Core Structure: The 1,2-dithiole-3-thione nucleus is essential for activity. Isomers like 1,3-dithiolane-2-thione are largely ineffective, highlighting the importance of the specific arrangement of sulfur atoms.[1]

-

Potency: Simple, unsubstituted D3T is one of the most potent inducers of Phase 2 enzymes identified to date, often surpassing the more complex and widely studied oltipraz.[1][10][14]

-

Organ Specificity: Research has identified novel dithiolethione derivatives that exhibit remarkable organ-specific activity. For example, certain compounds have been synthesized that are exceedingly potent inducers of Phase 2 enzymes specifically in the urinary bladder, making them highly promising candidates for bladder cancer prevention with potentially low systemic toxicity.[7][21][22][23]

| Compound | Structure | Key SAR Insight | Relative Potency | Reference |

| Oltipraz | 4-methyl-5-pyrazinyl-3H-1,2-dithiole-3-thione | Prototypical agent; pyrazinyl ring involved in complex metabolism. Moderate potency. | Baseline | [1][5] |

| D3T | 3H-1,2-dithiole-3-thione | Parent, unsubstituted compound. Highly potent inducer. | High | [1][10][14] |

| TBD | 5-tert-butyl-3H-1,2-dithiole-3-thione | Bulky alkyl group at C5. Potency similar to or greater than oltipraz. | High | [10] |

| ADT | 5-(p-anisyl)-3H-1,2-dithiole-3-thione | Aryl substitution. Also evaluated in humans, relatively weak inducer in rodents. | Moderate | [7][24] |

| Bladder-Specific Analogs | Various proprietary structures | Specific substitutions lead to preferential accumulation/activity in the bladder. | Very High (in bladder) | [7][21] |

Methodologies for Evaluating Dithiolethione Activity

A tiered approach, combining in vitro screening with in vivo validation, is essential for identifying and characterizing novel dithiolethiones.

Key In Vitro Assay: NQO1 Induction in Cultured Cells

The induction of NQO1 activity is a reliable and widely used biomarker for Nrf2 activation.[12] This assay serves as an excellent primary screen to determine the potency of new compounds.

Causality: An increase in NQO1 specific activity directly reflects the transcriptional activation of an Nrf2 target gene, providing a functional readout of the entire signaling cascade from Keap1 interaction to gene expression.

Protocol: Spectrophotometric Assay for NQO1 Activity

-

Cell Culture and Treatment:

-

Plate a suitable cell line (e.g., murine hepatoma Hepa 1c1c7, human neuroblastoma SH-SY5Y) in multi-well plates.

-

Allow cells to adhere for 24 hours.

-

Treat cells with a range of concentrations of the test dithiolethione (and a vehicle control, e.g., DMSO) for 24-48 hours.

-

-

Lysate Preparation:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in a suitable buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing a mild detergent like Triton X-100).

-

Centrifuge the lysate to pellet cell debris and collect the supernatant (cytosolic fraction).

-

-

Protein Quantification:

-

Determine the total protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay). This is critical for normalizing enzyme activity.

-

-

Enzyme Activity Measurement:

-

Prepare a reaction mixture in a 96-well plate containing:

-

25 mM Tris-HCl (pH 7.4)

-

0.7 mg/mL bovine serum albumin (BSA)

-

0.2 mM NADH (or NADPH)

-

A suitable electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or menadione coupled with cytochrome c.

-

-

Add a standardized amount of cell lysate (e.g., 20-50 µg protein) to initiate the reaction.

-

Measure the rate of reduction of the electron acceptor spectrophotometrically. For DCPIP, this is measured as a decrease in absorbance at 600 nm.

-

-

Data Analysis and Validation:

-

Calculate the specific activity (e.g., nmol DCPIP reduced/min/mg protein).

-

Self-Validation: The assay must include a positive control (a known inducer like D3T) and a negative control (vehicle). To confirm that the measured activity is NQO1-specific, parallel reactions should be run in the presence of dicoumarol, a specific inhibitor of NQO1. A significant drop in activity in the presence of dicoumarol validates the assay.

-

Plot the fold induction over vehicle control versus compound concentration to determine potency (e.g., CD value, the concentration required to double the specific activity).

-

In Vivo Model: Aflatoxin B₁-Induced Hepatocarcinogenesis

This well-established rodent model is a gold standard for evaluating the chemopreventive efficacy of agents like dithiolethiones.[1][14]

Causality: This model directly tests the hypothesis that induction of detoxification enzymes (the mechanism) leads to a reduction in carcinogen-induced preneoplastic lesions (the outcome). By measuring both enzyme induction and tumor burden in the same model, a causal link can be established.

Caption: Experimental workflow for an in vivo chemoprevention study.

Clinical Perspective and Future Directions

Despite the compelling preclinical data, the clinical translation of dithiolethiones has been challenging. The most studied agent, oltipraz, showed questionable efficacy in human cancer prevention trials and was associated with significant side effects at the high doses used, including gastrointestinal distress and neurotoxicity.[1][5][6]

These results underscore several critical points for future development:

-

Potency is Key: The high doses of oltipraz required for a modest effect likely contributed to its toxicity. Developing agents like D3T or its optimized analogs, which are far more potent, could achieve a therapeutic effect at much lower, non-toxic concentrations.[1][10]

-

Organ-Specific Targeting: The development of dithiolethiones with pronounced organ specificity is a highly promising strategy to maximize efficacy at the target site while minimizing systemic side effects.[7][21]

-

Biomarker Development: Identifying and validating robust biomarkers of Nrf2 activation in accessible human tissues (e.g., blood lymphocytes) is crucial for monitoring drug activity and optimizing dosing in future clinical trials.[1]

References

-

Zhang, Y., & Gordon, G. B. (2008). Dithiolethiones for Cancer Chemoprevention: Where Do We Stand? Molecular Cancer Therapeutics, 7(11), 3470–3479. [Link]

-

Ansari, M. I., Khan, M. M., Saquib, M., Khatoon, S., & Hussain, M. K. (2018). Dithiolethiones: a privileged pharmacophore for anticancer therapy and chemoprevention. Future Medicinal Chemistry, 10(10), 1241-1260. [Link]

-

Zhu, L., Li, X., Li, H., & Jia, Z. (2014). 3H-1,2-Dithiole-3-thione Suppresses LPS-induced Proinflammatory Responses in Macrophages: Potential Involvement of Antioxidant Induction, NF-κB, and Nrf2. Oxidative Medicine and Cellular Longevity, 2014, 869382. [Link]

-

Gao, L., Li, X., Li, H., & Jia, Z. (2020). Synthesis of Dithiolethiones and Identification of Potential Neuroprotective Agents via Activation of Nrf2-Driven Antioxidant Enzymes. Journal of Agricultural and Food Chemistry, 68(7), 2214–2231. [Link]

-

Gao, L., Li, X., Li, H., & Jia, Z. (2020). Synthesis of Dithiolethiones and Identification of Potential Neuroprotective Agents via Activation of Nrf2-Driven Antioxidant Enzymes. Journal of Agricultural and Food Chemistry, 68(7), 2214–2231. [Link]

-

Ansari, M. I., et al. (2018). Dithiolethiones: A Privileged Pharmacophore for Anticancer Therapy and Chemoprevention. Future Medicinal Chemistry. [Link]

-

Zhang, Y. (2008). Dithiolethiones for cancer chemoprevention: where do we stand? Molecular Cancer Therapeutics. [Link]

-

Zhang, Y. (2008). Dithiolethiones for cancer chemoprevention: where do we stand? Molecular Cancer Therapeutics, 7(11), 3470-3479. [Link]

-

Liby, K., & Sporn, M. (2008). Chemical genomics of cancer chemopreventive dithiolethiones. Carcinogenesis, 29(1), 169-176. [Link]

-

Various Authors. (2022). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules. [Link]

-

Roebuck, B. D., et al. (2003). Evaluation of the cancer chemopreventive potency of dithiolethione analogs of oltipraz. Carcinogenesis, 24(11), 1919-1928. [Link]

-

Munday, R., Zhang, Y., Paonessa, J. D., Munday, C. M., Wilkins, A. L., & Babu, J. (2010). Synthesis, Biological Evaluation and Structure-Activity Relationships of Dithiolethiones as Inducers of Cytoprotective Phase 2 Enzymes. Journal of Medicinal Chemistry, 53(14), 5339–5350. [Link]

-

Betharia, S., et al. (2023). Dithiolethiones D3T and ACDT Protect Against Iron Overload-Induced Cytotoxicity and Serve as Ferroptosis Inhibitors in U-87 MG Cells. Neurochemical Research. [Link]

-

Gao, L., et al. (2020). Synthesis of Dithiolethiones and Identification of Potential Neuroprotective Agents via Activation of Nrf2-Driven Antioxidant Enzymes. Journal of Agricultural and Food Chemistry. [Link]

-

Munday, R., et al. (2010). Synthesis, Biological Evaluation, and Structure−Activity Relationships of Dithiolethiones as Inducers of Cytoprotective Phase 2 Enzymes. Journal of Medicinal Chemistry. [Link]

-

Davies, M. H. (1983). Chemoprotective effects of two dithiolthiones and of butylhydroxyanisole against carbon tetrachloride and acetaminophen toxicity. Toxicology and Applied Pharmacology, 68(3), 401-409. [Link]

-

Zhang, Y. (2008). Dithiolethiones for cancer chemoprevention: where do we stand? Semantic Scholar. [Link]

-

Various Authors. (2018). Chemical structures of the dithiolethiones examined within this study. ResearchGate. [Link]

-

NFE2L2 - Wikipedia. (n.d.). In Wikipedia. Retrieved January 14, 2026. [Link]

-

Kassovska-Bratinova, S., & O'Brien, P. J. (2016). Further structure–activity relationships study of substituted dithiolethiones as glutathione-inducing neuroprotective agents. Bioorganic & Medicinal Chemistry Letters, 26(23), 5783-5788. [Link]

-

Munday, R., et al. (2010). Synthesis, Biological Evaluation, and Structure−Activity Relationships of Dithiolethiones as Inducers of Cytoprotective Phase 2 Enzymes. Journal of Medicinal Chemistry. [Link]

-

Egner, P. A., et al. (1994). Regulation of phase 2 enzyme induction by oltipraz and other dithiolethiones. Antioxidants & Redox Signaling, 1(1), 57-69. [Link]

-

Munday, R., et al. (2010). Synthesis, biological evaluation, and structure-activity relationships of dithiolethiones as inducers of cytoprotective phase 2 enzymes. Journal of Medicinal Chemistry, 53(14), 5339-5350. [Link]

-

Chen, C., & Kong, A. N. (2012). The complexity of the Nrf2 pathway: Beyond the antioxidant response. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 728(3), 117-124. [Link]

-

Kensler, T. W., et al. (2001). Role of phase 2 enzyme induction in chemoprotection by dithiolethiones. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 480-481, 305-314. [Link]

-

Miccadei, S., et al. (2020). Anethole Dithiolethione Increases Glutathione in Kidney by Inhibiting γ-Glutamyltranspeptidase: Biochemical Interpretation and Pharmacological Consequences. Antioxidants, 9(10), 931. [Link]

Sources

- 1. Dithiolethiones for Cancer Chemoprevention: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dithiolethiones: a privileged pharmacophore for anticancer therapy and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Dithiolethiones for cancer chemoprevention: where do we stand? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NFE2L2 - Wikipedia [en.wikipedia.org]

- 7. Synthesis, Biological Evaluation and Structure-Activity Relationships of Dithiolethiones as Inducers of Cytoprotective Phase 2 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of phase 2 enzyme induction in chemoprotection by dithiolethiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemical genomics of cancer chemopreventive dithiolethiones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Further structure–activity relationships study of substituted dithiolethiones as glutathione-inducing neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of phase 2 enzyme induction by oltipraz and other dithiolethiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chemoprotective effects of two dithiolthiones and of butylhydroxyanisole against carbon tetrachloride and acetaminophen toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 15. Synthesis of Dithiolethiones and Identification of Potential Neuroprotective Agents via Activation of Nrf2-Driven Antioxidant Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 3H-1,2-Dithiole-3-thione Suppresses LPS-induced Proinflammatory Responses in Macrophages: Potential Involvement of Antioxidant Induction, NF-κB, and Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dithiolethiones D3T and ACDT Protect Against Iron Overload-Induced Cytotoxicity and Serve as Ferroptosis Inhibitors in U-87 MG Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. merckmillipore.com [merckmillipore.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Synthesis, biological evaluation, and structure-activity relationships of dithiolethiones as inducers of cytoprotective phase 2 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Anethole Dithiolethione Increases Glutathione in Kidney by Inhibiting γ-Glutamyltranspeptidase: Biochemical Interpretation and Pharmacological Consequences - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and scientific significance of 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione. While the specific historical record of its initial synthesis remains elusive in publicly accessible literature, its chemical structure, combining the well-established dithiolethione core with a catechol moiety, places it at the intersection of significant research avenues in medicinal chemistry. This guide synthesizes information on the broader class of dithiolethiones, general synthetic methodologies applicable to its creation, and the anticipated biological activities stemming from its unique structural features. Particular emphasis is placed on its potential as an antioxidant and an activator of the Nrf2 signaling pathway, key mechanisms in cellular defense and promising targets for therapeutic intervention in a range of diseases.

Introduction: The Emergence of a Privileged Scaffold

The dithiolethione core is a sulfur-rich heterocyclic motif that has garnered considerable attention in the scientific community for its diverse biological activities. The journey of dithiolethiones began in the late 19th and early 20th centuries with initial syntheses, but their therapeutic potential was not fully appreciated until much later. These compounds are now recognized as a "privileged scaffold" in drug discovery, signifying a molecular framework that is able to interact with multiple biological targets, leading to a wide array of pharmacological effects.